molecular formula C19H32O4 B14369915 14-Hydroxy-9-oxononadeca-5,12-dienoic acid CAS No. 91326-99-7

14-Hydroxy-9-oxononadeca-5,12-dienoic acid

Katalognummer: B14369915
CAS-Nummer: 91326-99-7
Molekulargewicht: 324.5 g/mol
InChI-Schlüssel: FYKCDVZGFYUPQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

14-Hydroxy-9-oxononadeca-5,12-dienoic acid: is a complex organic compound with the molecular formula C19H32O4. It is characterized by the presence of multiple functional groups, including hydroxyl, ketone, and carboxylic acid groups. This compound is notable for its unique structure, which includes a long carbon chain with conjugated double bonds and various oxygen-containing functional groups .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 14-Hydroxy-9-oxononadeca-5,12-dienoic acid typically involves multi-step organic reactions. One common method includes the oxidation of precursor compounds that contain similar carbon skeletons. The reaction conditions often require specific catalysts and controlled environments to ensure the correct formation of the desired functional groups .

Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques. These methods often utilize continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in the industrial production of such complex organic molecules .

Analyse Chemischer Reaktionen

Types of Reactions: 14-Hydroxy-9-oxononadeca-5,12-dienoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of additional carboxylic acids, while reduction can yield secondary alcohols .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 14-Hydroxy-9-oxononadeca-5,12-dienoic acid involves its interaction with various molecular targets and pathways. The hydroxyl and ketone groups can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological effects, as these reactions can modulate the redox state of cells and tissues .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 14-Hydroxy-9-oxononadeca-5,12-dienoic acid is unique due to its specific arrangement of functional groups and conjugated double bonds. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Eigenschaften

CAS-Nummer

91326-99-7

Molekularformel

C19H32O4

Molekulargewicht

324.5 g/mol

IUPAC-Name

14-hydroxy-9-oxononadeca-5,12-dienoic acid

InChI

InChI=1S/C19H32O4/c1-2-3-7-12-17(20)14-10-11-15-18(21)13-8-5-4-6-9-16-19(22)23/h4-5,10,14,17,20H,2-3,6-9,11-13,15-16H2,1H3,(H,22,23)

InChI-Schlüssel

FYKCDVZGFYUPQU-UHFFFAOYSA-N

Kanonische SMILES

CCCCCC(C=CCCC(=O)CCC=CCCCC(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.